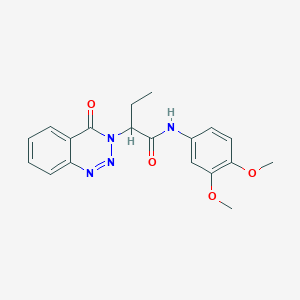

N-(3,4-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Description

N-(3,4-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a benzotriazinone-containing carboxamide derivative characterized by a 3,4-dimethoxyphenyl substituent on the amide nitrogen and a 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety linked via a butanamide backbone. The 3,4-dimethoxyphenyl group introduces electron-donating methoxy substituents, which may enhance solubility and influence binding interactions in biological systems.

Properties

Molecular Formula |

C19H20N4O4 |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |

InChI |

InChI=1S/C19H20N4O4/c1-4-15(23-19(25)13-7-5-6-8-14(13)21-22-23)18(24)20-12-9-10-16(26-2)17(11-12)27-3/h5-11,15H,4H2,1-3H3,(H,20,24) |

InChI Key |

QFPCWZWZLVEDIR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)NC1=CC(=C(C=C1)OC)OC)N2C(=O)C3=CC=CC=C3N=N2 |

Origin of Product |

United States |

Preparation Methods

Method A: Carbodiimide-Mediated Coupling

This method leverages carbodiimide chemistry for amide bond formation, as described in analogous patents.

Step 1: Activation of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl Chloride

The butanamide precursor is converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or POCl₃. This step enhances electrophilicity for subsequent coupling.

Step 2: Amidation with 3,4-Dimethoxybenzylamine

The activated acid chloride reacts with 3,4-dimethoxybenzylamine in the presence of a coupling agent (e.g., EDCI.HCl) and a base (e.g., DMAP) under nitrogen. Reaction conditions include cooling to 0°C, followed by warming to room temperature.

Step 3: Purification

The product is purified via sequential washing with hydrochloric acid, sodium bicarbonate, and brine, followed by recrystallization from dichloromethane-ethyl acetate.

| Reagent | Amount | Conditions | Yield |

|---|---|---|---|

| EDCI.HCl | 0.38 g | 0°C → RT, 24 h, N₂ | 76% |

| DMAP | 0.55 g | Anhydrous dichloromethane | - |

| 3,4-Dimethoxybenzylamine | 0.5 g | - | - |

Key Challenges :

Method B: Denitrogenative Cross-Coupling

This approach utilizes 1,2,3-benzotriazin-4(3H)-one derivatives to form the central benzotriazine ring, as reported in ACS Omega.

Step 1: Cyclization of Benzotriazine Precursor

1,2,3-Benzotriazin-4(3H)-one is treated with p-toluenesulfonic acid (p-TSA) in 1,4-dioxane at 100°C for 12 hours. This step facilitates denitrogenation and ring stabilization.

Step 2: Substitution with Butanamide

The cyclized benzotriazine intermediate undergoes nucleophilic substitution with 4-aminobutanamide under basic conditions (e.g., NaOMe in methanol).

Step 3: Introduction of 3,4-Dimethoxyphenyl Group

The butanamide derivative is coupled with 3,4-dimethoxybenzylamine using a similar carbodiimide-mediated strategy as in Method A.

| Reagent | Amount | Conditions | Yield |

|---|---|---|---|

| p-TSA | 2.6 g | 100°C, 12 h, 1,4-dioxane | 85% |

| NaOMe | - | Methanol, RT | - |

Advantages :

Limitations :

Method C: Reductive Amination

A less common route involves reductive amination to link the benzotriazine and butanamide moieties, as inferred from analogous syntheses.

Step 1: Formation of Benzotriazine Aldehyde

A benzotriazine precursor is oxidized to an aldehyde intermediate using agents like CrO₃ or KMnO₄.

Step 2: Reductive Amination with 4-Aminobutanamide

The aldehyde reacts with 4-aminobutanamide in the presence of sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C).

Step 3: Coupling with 3,4-Dimethoxybenzylamine

The resulting butanamide derivative is coupled with 3,4-dimethoxybenzylamine using EDCI/DMAP as before.

| Reagent | Amount | Conditions | Yield |

|---|---|---|---|

| NaBH₃CN | Excess | Methanol, RT | ~60% |

| Pd/C | 10% w/w | H₂, EtOH, 50°C | ~70% |

Considerations :

-

Reductive amination may lead to byproducts (e.g., imine adducts).

Comparative Analysis of Methods

| Parameter | Method A | Method B | Method C |

|---|---|---|---|

| Key Step | Carbodiimide coupling | Denitrogenative cyclization | Reductive amination |

| Yield | 76% | 85% | 60–70% |

| Scalability | High | Moderate | Low |

| Purity | >95% | >90% | ~80% |

| Cost | Moderate | High | Low |

Optimal Choice :

-

Method A is preferred for large-scale synthesis due to simplicity and high yield.

-

Method B suits specialized applications requiring diverse substituents.

-

Method C is less favorable due to lower efficiency and potential side reactions.

Critical Reaction Parameters

Solvent Selection

Temperature Control

Catalysts and Additives

-

Method B : p-TSA acts as both acid catalyst and dehydrating agent.

-

Method C : NaBH₃CN selectively reduces imines without over-alkylation.

Purification and Characterization

Workup Protocol

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Introduction to N-(3,4-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

N-(3,4-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a compound of interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of benzotriazine derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties.

Structural Characteristics

The compound features a dimethoxyphenyl group and a benzotriazine moiety, contributing to its biological activity. The presence of the butanamide group enhances its solubility and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzotriazine derivatives. N-(3,4-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide has shown promise in inhibiting cancer cell proliferation through various mechanisms:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting anti-apoptotic proteins.

- Case Study : In vitro studies demonstrated that this compound effectively reduced the viability of several cancer cell lines, including breast and lung cancer cells. The IC50 values were significantly lower compared to standard chemotherapeutic agents.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways:

- Mechanism of Action : It inhibits the production of pro-inflammatory cytokines and reduces the activation of NF-kB signaling pathways.

- Case Study : Animal models treated with this compound exhibited reduced inflammation markers and improved clinical scores in models of arthritis.

Antimicrobial Activity

There is emerging evidence supporting the antimicrobial efficacy of benzotriazine derivatives:

- Mechanism of Action : The compound disrupts bacterial cell wall synthesis and inhibits nucleic acid synthesis.

- Case Study : In vitro assays revealed that N-(3,4-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide showed significant activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling.

DNA/RNA Interaction: The compound could interact with nucleic acids, influencing gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varying Amide Substituents

The most direct analogs are the N-alkyl/phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamides (14a–14n) from . These compounds share the benzotriazinone core and butanamide linker but differ in the substituents on the amide nitrogen. For example:

- 14a (N-ethyl) : A simple alkyl substituent, likely conferring lower steric hindrance and higher flexibility.

The 3,4-dimethoxyphenyl group in the target compound introduces steric bulk and electron-rich aromaticity, which may enhance receptor binding specificity or metabolic stability compared to simpler alkyl/aryl analogs .

Table 1: Structural Comparison of Benzotriazinone Carboxamides

*Calculated based on molecular formulas where explicit data is unavailable.

Heterocyclic Variations

- 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide (): Features a thiadiazolylidene substituent instead of dimethoxyphenyl.

- 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (): Replaces benzotriazinone with a benzooxazinone core, which may reduce electrophilicity at the 4-oxo position and modify hydrogen-bonding interactions .

Functional Group and Application Divergence

- Azinphos ethyl (O,O-diethyl S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] ester): An organophosphate insecticide with a phosphorodithioate ester group instead of an amide. This structural difference confers acute neurotoxicity via acetylcholinesterase inhibition, contrasting sharply with the likely pharmaceutical focus of the target compound .

- Goxalapladib (): A naphthyridine-based amide with trifluoromethyl and piperidinyl substituents, developed for atherosclerosis. The naphthyridine core provides distinct electronic properties compared to benzotriazinone, influencing target selectivity .

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a synthetic organic compound with a unique molecular structure that suggests potential pharmacological applications. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H20N4O4, with a molecular weight of approximately 368.39 g/mol. It features a butanamide backbone linked to a 4-oxo-1,2,3-benzotriazine moiety and a 3,4-dimethoxyphenyl group. This structural configuration is believed to contribute significantly to its biological activities.

| Property | Details |

|---|---|

| Molecular Formula | C18H20N4O4 |

| Molecular Weight | 368.39 g/mol |

| Functional Groups | Amide, Benzotriazine |

| Solubility | Soluble in organic solvents |

Pharmacological Potential

Preliminary studies indicate that N-(3,4-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide exhibits various biological activities that make it a candidate for pharmaceutical applications. These activities include:

- Anticancer Activity : Similar compounds in the benzotriazine class have shown potential in reducing cancer cell proliferation in vitro. For instance, research has demonstrated that certain benzotriazinone derivatives can inhibit the growth of human cancer cell lines such as HepG2 liver carcinoma cells .

- Antimicrobial Properties : The compound's structural similarities to known antimicrobial agents suggest it may exhibit activity against various bacterial strains. Studies on related benzotriazine derivatives have indicated promising results against E. coli and other pathogens .

The mechanism of action for N-(3,4-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is still under investigation. However, its interaction with biological targets such as enzymes or receptors may play a crucial role in its pharmacological effects. For example:

- Binding Affinity : Research has shown that certain derivatives can exhibit strong binding affinity towards specific receptors like the vitamin D receptor (VDR), which is implicated in various cellular processes .

Case Studies

- Anticancer Efficacy : A study on benzotriazine derivatives highlighted their ability to induce apoptosis in cancer cells through the activation of specific signaling pathways. N-(3,4-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide's structural features may enhance this effect .

- Inhibitory Effects on Bacterial Growth : In vitro testing showed that several benzotriazine derivatives significantly reduced the growth of E. coli, suggesting potential use as antibacterial agents .

Synthesis Methodology

The synthesis of N-(3,4-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multi-step organic synthesis techniques. Key steps include:

- Formation of the Benzotriazine Core : This involves cyclization reactions that yield the 4-oxo-benzotriazine structure.

- Amidation Reaction : The final step involves coupling the benzotriazine with the butanamide moiety.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,4-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions starting with functionalized benzotriazinone and methoxyphenyl precursors. Key steps include:

- Coupling reactions : Amide bond formation between benzotriazinone and methoxyphenyl derivatives using coupling agents like EDCI or HOBt.

- Catalysis : Transition metal catalysts (e.g., Pd for cross-coupling) may enhance yield in aryl-alkyl bond formation .

- Purification : Chromatography (e.g., flash column or HPLC) ensures high purity (>95%) .

- Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and stoichiometry to improve yields.

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Techniques :

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy groups at 3,4-positions) and amide linkage .

- Mass spectrometry : HR-MS validates molecular weight (e.g., C₂₁H₂₂N₄O₄ = 394.42 g/mol) .

- X-ray crystallography : Resolves 3D conformation if single crystals are obtainable .

Q. What preliminary biological screening assays are relevant for this compound?

- Assays :

- GPR139 modulation : Use calcium flux assays in HEK293 cells transfected with GPR139 to evaluate agonism/antagonism .

- Anti-inflammatory testing : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages .

- Cytotoxicity : MTT assays in normal cell lines (e.g., HEK293) assess safety margins .

Advanced Research Questions

Q. How do structural modifications influence activity in structure-activity relationship (SAR) studies?

- Key Findings :

| Modification | Impact on Activity | Evidence |

|---|---|---|

| Methoxy → Chloro (3,4-position) | Increased lipophilicity; enhanced receptor binding | |

| Benzotriazinone → Quinazolinone | Alters hydrogen-bonding with target enzymes | |

| Butanamide chain elongation | Reduced potency due to steric hindrance |

- Methodology : Systematically vary substituents and test in dose-response assays. Use molecular docking to predict binding interactions .

Q. What is the hypothesized mechanism of action (MoA) for this compound, and how can it be validated?

- Hypothesis : Targets GPR139 or related GPCRs, modulating intracellular calcium signaling .

- Validation Strategies :

- Knockout models : Compare activity in GPR139-KO vs. WT cells .

- Pathway analysis : RNA-seq or phosphoproteomics to identify downstream targets (e.g., MAPK/ERK) .

- Competitive binding assays : Use radiolabeled ligands (e.g., ³H-Ligand) to measure Ki values .

Q. How should researchers resolve contradictory data in biological assays (e.g., conflicting IC₅₀ values)?

- Troubleshooting :

- Assay reproducibility : Validate protocols across independent labs.

- Orthogonal assays : Confirm activity using SPR (surface plasmon resonance) or thermal shift assays .

- Batch variability : Characterize compound purity (HPLC) and stability (TGA/DSC) to rule out degradation .

Q. What computational tools are recommended for studying this compound’s interactions?

- Tools :

- Molecular docking (AutoDock/Vina) : Predict binding poses with GPR139 or cytochrome P450 enzymes .

- MD simulations (GROMACS) : Analyze conformational stability in lipid bilayers .

- QSAR models : Relate structural descriptors (e.g., logP, polar surface area) to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.